molecular formula C7H8ClNO B1610713 2-Chloro-3-ethoxypyridine CAS No. 63756-58-1

2-Chloro-3-ethoxypyridine

Cat. No.: B1610713
CAS No.: 63756-58-1
M. Wt: 157.6 g/mol
InChI Key: VJDYDIGWWLACKF-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Reactions with Hydrochloric Acid: Bromo-derivatives of 2- and 3-ethoxypyridine, including 2-Chloro-3-ethoxypyridine, have been studied for their reactions with hydrochloric acid. These reactions result in the formation of hydroxypyridines and dihydroxypyridines, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Hertog & Bruyn, 2010).

Mechanistic Studies in Organic Chemistry

  • Aminations Involving Pyridyne Intermediate

    Studies on the aminations of halopyridines, including this compound, suggest a mechanism involving pyridyne intermediates. This research enhances understanding of reaction pathways and intermediates in organic chemistry (Pieterse & Hertog, 2010).

  • Lithiation Pathway Analysis

    The lithiation pathway of this compound has been investigated, providing insights into reaction mechanisms and intermediate formation in organic synthesis (Gros, Choppin, & Fort, 2003).

Applications in Pesticide and Medicine Synthesis

  • Conversion to 2-Chloronicotinic Acid: Research on the biotransformation of 2-Chloro-3-cyanopyridine to 2-chloronicotinic acid highlights its potential as a key precursor in the synthesis of pesticides and medicines (Jin et al., 2011).

Spectroscopic Analysis for Structural Elucidation

  • Vibrational and Electronic Spectra Studies: Density functional theory studies on the vibrational and electronic spectra of related compounds such as 2-Chloro-6-methoxypyridine provide critical insights into the structural features of these compounds, aiding in their characterization and application in various fields (Arjunan et al., 2011).

Synthesis of Derivatives with Antimicrobial Properties

  • Synthesis of Pyrido-Thieno-Pyrimidinone Derivatives: The synthesis of new 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido derivatives from this compound demonstrates its utility in creating compounds with potential antimicrobial activities (Fayed et al., 2014).

Properties

IUPAC Name

2-chloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDYDIGWWLACKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485195
Record name 2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63756-58-1
Record name 2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-ethoxy-pyridin-2-ol (4.0 g, 28.8 mmol, 1.0 equiv), N,N-diethylaniline (4.61 mL, 4.29 g, 28.8 mmol, 1.0 equiv) and phosphorus oxychloride (2.62 mL, 4.41 g, 28.8 mmol, 1.0 equiv) was heated to 150° C. under microwave irradiation for 20 min. The crude reaction mixture was poured into water (100 mL), the solution adjusted to pH 7 and extracted with dichloromethane (3×100 mL). The combined organic phases were dried over MgSO4, the solvent removed by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (4:1) providing 3.2 g (71%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.50 (t, J=7.0 Hz, 3H), 4.12 (q, J=7.0 Hz, 2H), 7.18 (d, J=3.2 Hz, 2H), 7.98 (t, J=3.2 Hz, 1H). MS (ISP): 157.7 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.61 mL
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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